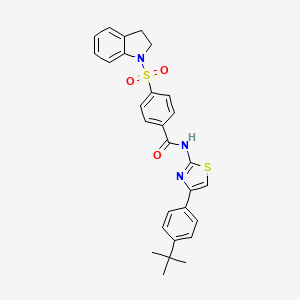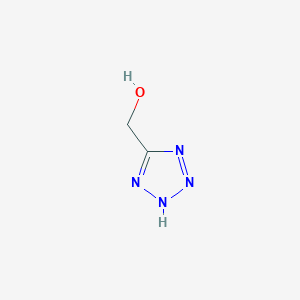![molecular formula C16H19NO3S B2379815 N-[2-(Oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamid CAS No. 1903250-45-2](/img/structure/B2379815.png)
N-[2-(Oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a carboxamide group and a tetrahydro-2H-pyran-4-yl thioethyl side chain
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Tetrahydro-2H-pyran-4-yl Thioethyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzofuran derivative with a tetrahydro-2H-pyran-4-yl thioethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioethyl side chain, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydro-2H-pyran-4-yl thioethyl side chain may play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-methanol and tetrahydropyran-2-carboxylic acid share the tetrahydropyran ring structure.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-2-amine share the benzofuran core.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, carboxamide group, and tetrahydro-2H-pyran-4-yl thioethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(15-11-12-3-1-2-4-14(12)20-15)17-7-10-21-13-5-8-19-9-6-13/h1-4,11,13H,5-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXNNOVXQHWTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2379733.png)

![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)



![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)

![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)


![N-cyclooctyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2379752.png)

![11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2379755.png)
